Furfuryl mercaptan, also known as 2-furanmethanethiol, is a sulfur-containing organic compound belonging to the class of thiols. It is a key aroma compound found naturally in roasted coffee [, , ], sesame oil [], and Jinhua dry-cured ham []. Its characteristic aroma is described as roasted coffee-like, which contributes to the overall sensory experience of these products.
Furfuryl mercaptan is also a significant flavor compound in various Allium species, including garlic, scallions, green onions, and onions [, ]. It plays a crucial role in their distinct flavor profiles.
Furfuryl mercaptan can be synthesized through various methods. One common approach involves reacting furfuryl alcohol with thiourea in the presence of hydrochloric acid []. This method results in a high yield (64.5%) of relatively pure (88.76%) furfuryl mercaptan [].
Another method utilizes cysteine and pentose sugars in model systems designed to mimic the roasting of coffee []. This approach provides insights into the formation of Furfuryl mercaptan during the coffee roasting process.
Furfuryl mercaptan undergoes various chemical reactions, impacting its stability and aroma. One prominent reaction is its degradation under Fenton-type reaction conditions, involving hydrogen peroxide, iron, ascorbic acid, and ethylenediaminetetraacetic acid (EDTA) [, ]. This process leads to the formation of dimers, primarily difurfuryl disulfide, and other non-volatile compounds, ultimately reducing the concentration of Furfuryl mercaptan and potentially altering the overall aroma profile.
Oxidation of Furfuryl mercaptan in oil matrices is another significant reaction, often accelerated by the presence of oxygen []. The effectiveness of antioxidants in preventing this oxidation is compound-dependent, with rosemary extract showing promising results in protecting Furfuryl mercaptan [].
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